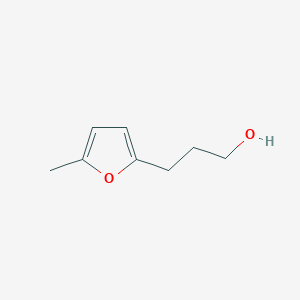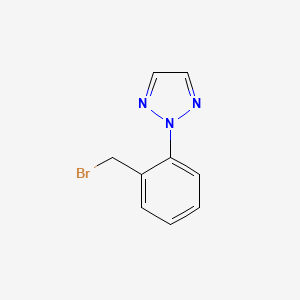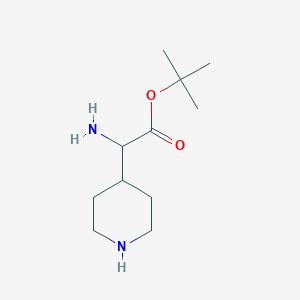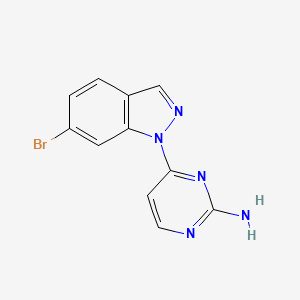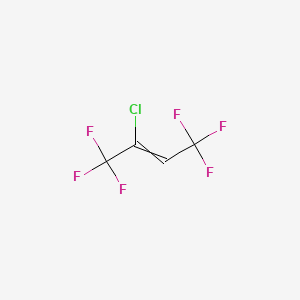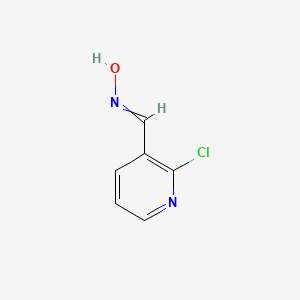
2-Chloronicotinaldehyde oxime
Übersicht
Beschreibung
2-Chloronicotinaldehyde oxime is an organic compound with the molecular formula C6H5ClN2O It is a derivative of pyridine, where the aldehyde group at the 3-position is converted to an oxime group, and the 2-position is substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloronicotinaldehyde oxime typically involves the reaction of 2-Chloropyridine-3-carboxaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
2-Chloropyridine-3-carboxaldehyde+Hydroxylamine Hydrochloride→2-Chloropyridine-3-carboxaldehyde oxime+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloronicotinaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloronicotinaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloronicotinaldehyde oxime is not fully understood. it is believed to interact with specific molecular targets, such as enzymes, by forming covalent bonds with active site residues. This interaction can inhibit the enzyme’s activity, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine-3-carboxaldehyde: The parent compound without the oxime group.
3-Pyridinecarboxaldehyde: The aldehyde group without the chlorine substitution.
2-Chloropyridine: The pyridine ring with only the chlorine substitution.
Uniqueness
2-Chloronicotinaldehyde oxime is unique due to the presence of both the oxime and chlorine functional groups
Eigenschaften
Molekularformel |
C6H5ClN2O |
|---|---|
Molekulargewicht |
156.57 g/mol |
IUPAC-Name |
N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H |
InChI-Schlüssel |
LBOKKAFTDCGWBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)Cl)C=NO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Thiophenamine, 4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B8779524.png)


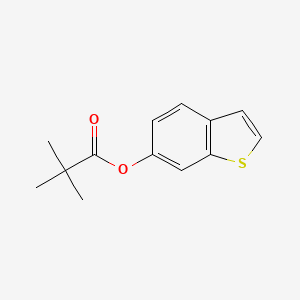
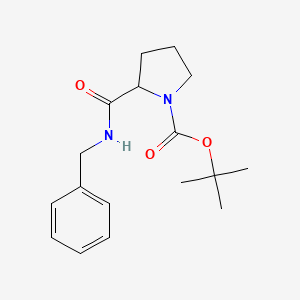
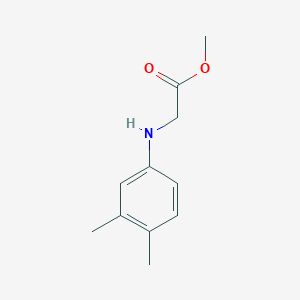
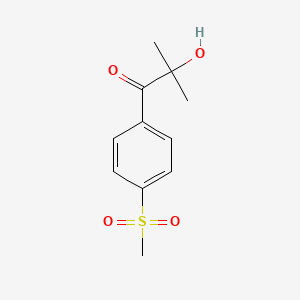

![[1-(2-Aminoethyl)piperidin-4-yl] (4-fluorophenyl) ketone](/img/structure/B8779588.png)
